molecular formula C13H11Cl2N3OS B5324324 5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide

5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide

Cat. No. B5324324
M. Wt: 328.2 g/mol
InChI Key: CUIMOCIPPJWCAK-UHFFFAOYSA-N
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Description

5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. CK2 is overexpressed in many cancer cells and is a potential target for cancer therapy. This compound inhibits CK2 by binding to the ATP-binding site of the kinase. This results in the inhibition of CK2 activity and downstream signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound inhibits the replication of hepatitis C virus and dengue virus by interfering with viral RNA replication.

Advantages and Limitations for Lab Experiments

5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for CK2, making it an ideal tool for studying the role of CK2 in various cellular processes. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, this compound may have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and autoimmune diseases. Another direction is to develop more potent and selective CK2 inhibitors based on the structure of this compound. In addition, the mechanism of action of this compound and its downstream signaling pathways need to be further elucidated to fully understand its biological effects. Overall, this compound is a promising tool for studying the role of CK2 in various cellular processes and has potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide involves several steps, including the reaction of 3-chloro-4-methylphenylamine with thiourea to form 2-(methylthio)pyrimidine-4-carboxamide intermediate. The intermediate is then reacted with 5-chloro-2-nitrobenzoic acid to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the product.

Scientific Research Applications

5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. This compound has also been shown to inhibit the replication of hepatitis C virus and dengue virus.

properties

IUPAC Name

5-chloro-N-(3-chloro-4-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3OS/c1-7-3-4-8(5-9(7)14)17-12(19)11-10(15)6-16-13(18-11)20-2/h3-6H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIMOCIPPJWCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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